N-Acetyl Axitinib is a derivative of Axitinib, a potent tyrosine kinase inhibitor specifically targeting the vascular endothelial growth factor receptors (VEGFR)-1, VEGFR-2, and VEGFR-3. This compound is primarily utilized in the treatment of various cancers, particularly advanced renal cell carcinoma. The introduction of the N-acetyl group enhances the pharmacokinetic properties of Axitinib, potentially improving its solubility and bioavailability.
The synthesis of N-Acetyl Axitinib typically involves several key steps that modify the parent compound Axitinib to introduce the N-acetyl group. A common method employs acylation reactions where Axitinib is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions are optimized to ensure high yield and purity.
The molecular formula for N-Acetyl Axitinib is , and its structure consists of an indazole core with a thioether linkage and an acetamido group attached to the nitrogen atom.
The primary chemical reaction involved in the synthesis of N-Acetyl Axitinib is acylation. This reaction modifies the amine group of Axitinib to form the corresponding N-acetyl derivative.
N-Acetyl Axitinib exerts its effects by inhibiting the activity of vascular endothelial growth factor receptors, which play a crucial role in angiogenesis. By blocking these receptors, N-Acetyl Axitinib prevents endothelial cell proliferation and survival, effectively stalling tumor growth and metastasis.
N-Acetyl Axitinib is primarily used in scientific research focused on cancer treatment modalities. Its applications include:
The structural derivatization of axitinib (N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide) via N-acylation aims to address inherent pharmacological limitations while preserving its core tyrosine kinase inhibitory activity. Axitinib’s native structure features a secondary amine (–NH–) within the indazole ring, which serves as a prime site for regioselective modification. N-acetylation introduces an acetyl group (–COCH₃) at this position, yielding N-acetyl axitinib (chemical name: (E)-2-((1-Acetyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)-N-methylbenzamide; CAS 1639137-80-6). This modification strategically achieves three objectives:
Table 1: Key Physicochemical Properties of N-Acetyl Axitinib
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₄H₂₀N₄O₂S | High-Resolution MS |
Molecular Weight | 428.51 g/mol | - |
Melting Point | 214–215°C | Differential Scanning Calorimetry |
Solubility (25°C) | DMSO: 25 mM; Methanol: 8 mM | Equilibrium Solubility |
Purity Threshold | ≥95% | HPLC-UV (220 nm) |
The synthesis of N-acetyl axitinib centers on acylating the indazole nitrogen (N1-position) while avoiding O-acylation or amide hydrolysis. Two principal methodologies dominate:
Nucleophilic Acyl Substitution via Acyl Halides:This direct route employs acetyl chloride under Schotten-Baumann conditions:
Acid-Catalyzed Transacetylation:For improved chemoselectivity, acidic conditions leverage protonation to direct O-acylation:
Table 2: Comparison of Synthetic Routes for N-Acetyl Axitinib
Parameter | Acyl Halide Route | Acid-Catalyzed Route |
---|---|---|
Solvent | THF | Trifluoroacetic Acid |
Catalyst | DIPEA | None (autocatalytic) |
Temperature | 0–5°C | 0°C |
Reaction Time | 3–4 hours | 4 hours |
Yield | 70–75% | 85% |
Key Advantage | Mild conditions | Superior chemoselectivity |
The synthesis of N-acetyl axitinib is challenged by three predominant impurities, necessitating stringent process controls:
Genotoxic Impurity Suppression:
Crystallization-Enabled Purification:Final purity enhancement leverages differential solubility:
Advanced Process Analytical Technology (PAT):Reaction optimization employs:
Scale-Up Considerations:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7